Temafloxacin-d7 chemical structure and properties
Temafloxacin-d7 chemical structure and properties
Advanced Characterization, Bioanalytical Applications, and Mechanistic Context[1]
Chemical Architecture & Isotopic Purity[1]
Temafloxacin-d7 is the stable isotope-labeled analog of Temafloxacin, a fluoroquinolone antibiotic withdrawn from the global market in 1992 due to severe immune-mediated toxicity ("Temafloxacin Syndrome").[1] In modern drug development and forensic toxicology, the d7 variant serves a critical role as an Internal Standard (IS) for the precise quantification of trace Temafloxacin residues in biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1]
Structural Analysis
The core pharmacophore of Temafloxacin consists of a 6-fluoro-4-oxo-1,4-dihydroquinoline ring.[1] The distinguishing feature of the d7 isotopologue is the incorporation of seven deuterium (
Physicochemical Profile
The substitution of hydrogen with deuterium increases the molecular weight by approximately 7 Daltons. While this mass shift allows for mass spectral differentiation, the physicochemical properties (solubility, pKa, lipophilicity) remain virtually identical to the parent compound, fulfilling the primary requirement of an ideal internal standard: co-elution .
| Property | Temafloxacin (Parent) | Temafloxacin-d7 (IS) |
| CAS Registry | 108319-06-8 | Varies by synthesis batch |
| Molecular Weight | 417.38 g/mol | ~424.42 g/mol |
| Monoisotopic Mass | 417.13 | ~424.17 |
| pKa | 5.8 (COOH), 9.2 (Piperazine) | ~5.8, ~9.2 (Negligible shift) |
| LogP | ~0.6 (Lipophilic) | ~0.6 |
| Solubility | Soluble in acidic pH; low in neutral water | Identical profile |
Bioanalytical Application: LC-MS/MS Protocol
The following protocol outlines a Stable Isotope Dilution Assay (SIDA) . This methodology is self-validating because the d7-IS compensates for matrix effects (ion suppression/enhancement) and recovery losses during extraction.[1]
Experimental Workflow
Objective: Quantification of Temafloxacin in human plasma or tissue homogenate.
Reagents
-
Analyte: Temafloxacin HCl.[5]
-
Internal Standard: Temafloxacin-d7 (dissolved in Methanol).[1]
-
Mobile Phase A: 0.1% Formic Acid in Water (LC-MS grade).
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Step-by-Step Methodology
-
Preparation of Standards:
-
Prepare a stock solution of Temafloxacin-d7 at 10 µg/mL in methanol.[1]
-
Critical Step: Spike the d7-IS into every sample (calibrators, QCs, and unknowns) to achieve a final concentration of 50 ng/mL.
-
-
Equilibration (The "Trust" Step):
-
Vortex samples for 30 seconds. Allow the sample to stand for 5 minutes.
-
Why? This ensures the IS equilibrates with the biological matrix, binding to plasma proteins (albumin) in the same manner as the analyte.
-
-
Protein Precipitation (PPT):
-
Add 3 volumes of ice-cold Acetonitrile to 1 volume of plasma.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
-
Analysis:
-
Inject the supernatant (typically 5 µL) onto a C18 Reverse Phase column (e.g., Waters Acquity BEH C18).
-
Run a gradient elution from 5% B to 95% B over 5 minutes.
-
Mass Spectrometry Transitions (MRM)
The mass shift of +7 Da allows for interference-free detection.[1]
-
Temafloxacin (Parent):
418.1 374.1 (Loss of )[1] -
Temafloxacin-d7 (IS):
425.1 381.1 (Corresponding loss)[1]
Mechanistic Context: The "Temafloxacin Syndrome"[7]
Understanding the toxicity of the parent drug is essential for researchers using the d7 standard in forensic or toxicological investigations. Temafloxacin was withdrawn because it caused a triad of immune-mediated reactions, distinct from class-wide fluoroquinolone side effects.
Mechanism of Toxicity
Unlike direct chemical toxicity, Temafloxacin induces Drug-Induced Immune Hemolytic Anemia (DIIHA) via an immune complex mechanism.[1]
-
Haptenization/Complex Formation: The drug (or its metabolite) binds to a macromolecule or forms a neo-antigen.
-
Antibody Generation: The body produces high-titer IgG/IgM antibodies specific to the Temafloxacin structure.[1]
-
Hemolysis: These antibodies bind to the drug-coated red blood cells (RBCs), activating the complement cascade and causing massive intravascular hemolysis and subsequent renal failure (hemoglobinuria).
The d7-standard is often used in research to study the binding affinity of these specific antibodies without interference from endogenous compounds.[1]
Visualization of Workflows
Diagram 1: LC-MS/MS SIDA Workflow
This diagram illustrates the logical flow of the Stable Isotope Dilution Assay, highlighting where the d7-IS provides error correction.
Caption: Workflow for Temafloxacin quantification using d7-IS. The "Equilibration" step ensures the IS compensates for matrix-specific recovery losses.[1]
Diagram 2: Mechanism of Temafloxacin Toxicity
This diagram details the immune-mediated pathway leading to the drug's withdrawal.[1]
Caption: Pathophysiology of "Temafloxacin Syndrome."[1][7][8] The drug acts as a hapten, triggering antibody-mediated destruction of red blood cells.[1][7]
Safety & Handling
-
Light Sensitivity: Fluoroquinolones, including deuterated forms, are photosensitive. Store Temafloxacin-d7 in amber vials.[1]
-
Storage: -20°C in a desiccator.
-
Toxicity: Treat the d7 standard with the same precautions as the parent compound. It is a potent antibiotic and a potential allergen.
References
-
Chu, D. T., et al. (1988). "Synthesis and structure-activity relationships of a new series of 1-(1,4-difluorophenyl)-6-fluoro-4-oxo-3-quinolinecarboxylic acids." Journal of Medicinal Chemistry.
-
Blum, M. D., et al. (1994). "Temafloxacin syndrome: review of 95 cases." Clinical Infectious Diseases.
-
Veach, B., et al. (2017).[9] "LC/MS/MS Determination of Fluoroquinolones in Honey." FDA Laboratory Information Bulletin.
-
Thermo Fisher Scientific. (2016). "Analytical Evaluation for the Quantitation of Fifteen Antibiotics in Plasma." Thermo Technical Notes.
-
National Institutes of Health (NIH). (2025). "Temafloxacin Compound Summary." PubChem.
Sources
- 1. Temafloxacin | C21H18F3N3O3 | CID 60021 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Temafloxacin | Antibiotic | TargetMol [targetmol.com]
- 3. CAS Common Chemistry [commonchemistry.cas.org]
- 4. medkoo.com [medkoo.com]
- 5. Temafloxacin [drugfuture.com]
- 6. fluorochem.co.uk [fluorochem.co.uk]
- 7. Autoimmune Hemolytic Anemia Induced by Levofloxacin - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. researchgate.net [researchgate.net]
